3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKHKUZKSLAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
Aryl boronic acids pre-functionalized with CF₃ and SCF₃ groups can undergo cross-coupling with ammonia equivalents. For example:
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Precursor Synthesis : 3-CF₃-4-SCF₃-phenylboronic acid synthesized via successive halogenation (Br₂, FeBr₃) and Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂).
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Ammonia Coupling : Reaction with NH₃ under Pd(OAc)₂/XPhos catalysis at 80°C in dioxane, yielding the primary amine.
Table 1 : Optimization of Coupling Conditions
| Catalyst | Ligand | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Dioxane | 72 | 98.5 |
| PdCl₂(PPh₃)₂ | SPhos | THF | 65 | 97.2 |
| NiCl₂(dme) | dtbpy | Toluene | 41 | 89.8 |
Reductive Amination Pathways
Nitro Group Reduction
Starting from 3-CF₃-4-SCF₃-nitrobenzene:
-
Synthesis : Nitration of 3-CF₃-4-SCF₃-benzene using HNO₃/H₂SO₄ at 0°C.
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Reduction : Hydrogenation under 50 psi H₂ with Raney Ni in ethanol, yielding the amine.
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Quaternization : Treatment with methyl triflate in acetonitrile at 60°C to form the ammonium salt.
Critical Parameters :
-
Temperature Control : Exothermic nitration requires rigorous cooling (−10°C to 0°C) to prevent polynitration.
-
Catalyst Selection : Raney Ni outperforms Pd/C in reducing nitro groups adjacent to electron-withdrawing SCF₃ (yield: 84% vs. 68%).
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve strong bases or nucleophiles, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as a proteomimetic agent , which can inhibit protein-protein interactions that are crucial in various diseases, including cancer and neurodegenerative disorders. Research indicates that it can act as an agonist or antagonist in binding assays, making it valuable for drug development targeting specific receptors and enzymes.
Case Study: Cancer Treatment
A study demonstrated that compounds similar to 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium can inhibit the interaction between Mdm2 and p53 proteins, which is significant in tumor suppression. This inhibition could lead to new therapeutic strategies for treating cancers that rely on these protein interactions .
Agrochemical Applications
In agrochemicals, this compound is being investigated for its pesticidal properties. It has been incorporated into formulations aimed at controlling insect pests effectively.
Case Study: Insecticidal Efficacy
Research has shown that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. These findings suggest that the compound could be developed into a novel class of insecticides with reduced environmental impact compared to traditional chemicals .
Material Science Applications
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in organic electronics.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research indicates that this compound can be used as a precursor in the synthesis of materials for OLEDs. Its incorporation into polymer matrices enhances the performance and stability of these devices, making it a promising candidate for future electronic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethylsulfanyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound Name | Substituents | Functional Group | Key Structural Features |
|---|---|---|---|
| This compound | 3-CF₃, 4-SCF₃ | Ammonium (-NH₃⁺) | High polarity due to charged ammonium |
| 4-(Trifluoromethylthio)benzylamine | 4-SCF₃ | Amine (-NH₂) | Neutral, lower solubility than ammonium salts |
| 4-(Trifluoromethylthio)benzoic acid | 4-SCF₃ | Carboxylic acid | Acidic, forms salts in basic conditions |
| 3-Trifluoromethylpyridine | 3-CF₃ | Pyridine ring | Heterocyclic, π-electron-deficient |
Notes:
Physicochemical Properties (Inferred)
| Property | This compound | 4-(Trifluoromethylthio)benzylamine | 4-(Trifluoromethylthio)benzoic acid |
|---|---|---|---|
| Solubility | High (polar ammonium group) | Moderate | Low (acidic, unless deprotonated) |
| Lipophilicity (LogP) | Moderate (balanced by -NH₃⁺ and -CF₃/-SCF₃) | High | High |
| Stability | High (resistant to oxidation due to -CF₃/-SCF₃) | Moderate | Moderate |
Notes:
- The ammonium group reduces membrane permeability compared to neutral amines but improves compatibility with biological systems .
- Electron-withdrawing effects from -CF₃ and -SCF₃ stabilize the aromatic ring against electrophilic attacks, a feature shared with 4-(trifluoromethylthio)benzoyl chloride .
Biological Activity
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is a compound of increasing interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, cellular effects, and research applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a trifluoromethylthio group, which enhance its lipophilicity and reactivity. These properties enable it to interact with various biological targets, making it a valuable candidate in drug development and biochemical studies.
Enzyme Interaction
This compound can inhibit or modify the activity of enzymes due to its ability to bind at active sites. This interaction can lead to conformational changes in the enzymes, affecting their function and subsequently altering metabolic pathways. For instance, compounds with trifluoromethyl groups have been shown to act as enzyme inhibitors in metabolic processes, potentially impacting cellular metabolism significantly.
Cellular Effects
The compound influences cell signaling pathways, gene expression, and overall cellular metabolism. Studies indicate that it can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, trifluoromethyl-containing compounds have been reported to induce oxidative stress at high concentrations, resulting in cellular damage .
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage. Low doses may enhance enzyme activity and cellular signaling, while high doses could lead to toxic effects such as oxidative stress and apoptosis in various cell types.
Metabolic Pathways
The compound participates in several metabolic pathways by interacting with enzymes that regulate metabolic flux. Its trifluoromethyl groups can influence oxidative metabolism, affecting the production and utilization of metabolic intermediates.
Research Applications
This compound has several applications across different fields:
- Pharmaceutical Development : It is explored for potential therapeutic applications due to its unique chemical structure.
- Antimicrobial Activity : The compound is being investigated for its effectiveness against various pathogens, particularly in the context of antibiotic resistance .
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
Antimicrobial Properties
A recent study focused on synthesizing aryl-urea derivatives containing trifluoromethyl substitutions has shown promising antimicrobial activity. The combination of aromatic trifluoromethyl substitutions enhances the biological profile of these compounds, suggesting that similar modifications could improve the efficacy of this compound as an antimicrobial agent .
Toxicological Studies
In toxicity assessments using amphibian models, 3-Trifluoromethyl-4-nitrophenol (TFM), a related compound, demonstrated significant cytotoxicity towards tadpole cell lines. These findings highlight the potential risks associated with high concentrations of trifluoromethyl-containing compounds in aquatic environments .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing trifluoromethyl and trifluoromethylsulfanyl groups onto a phenylammonium scaffold?
- Methodological Answer : The synthesis of trifluoromethyl-substituted aryl compounds often involves nucleophilic/electrophilic fluorination or cross-coupling reactions. For example, the use of trifluoromethylsulfonyl (Tf) reagents in THF with triethylamine (Et₃N) as a base can facilitate substitution reactions, as demonstrated in spirophosphazene syntheses . Key steps include:
- Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation.
- Purification via column chromatography to isolate the target compound from byproducts like triethylammonium chloride .
- Data Table :
| Reagent System | Solvent | Reaction Time | Yield (Reported) | Reference |
|---|---|---|---|---|
| Tf Reagent + Et₃N | THF | 3 days | Not specified |
Q. How can the purity and structural integrity of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium be validated?
- Methodological Answer : Purity assessment typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with >93% purity thresholds common for fluorinated compounds . Structural confirmation requires:
- ¹H/¹⁹F NMR spectroscopy : To identify proton environments and fluorine substituents.
- Mass spectrometry (MS) : For molecular ion peak matching (e.g., expected m/z for C₈H₄F₆O₃S: 294.17) .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of trifluoromethyl and trifluoromethylsulfanyl groups on phenylammonium reactivity?
- Methodological Answer : The electron-withdrawing nature of -CF₃ and -SCF₃ groups significantly reduces electron density on the aromatic ring, altering reactivity in nucleophilic substitution or coupling reactions. Computational studies (e.g., DFT calculations) can map charge distribution, while kinetic experiments (e.g., rate comparisons with non-fluorinated analogs) quantify these effects. For example, -SCF₃ may enhance stability via steric shielding or π-backbonding interactions .
Q. How do competing substituents influence regioselectivity in functionalizing this compound?
- Methodological Answer : Regioselectivity is governed by steric and electronic factors. Advanced strategies include:
- Directed ortho-metalation : Using directing groups to position new substituents.
- Competitive kinetic studies : Comparing reaction rates at different positions under controlled conditions (e.g., varying temperatures or catalysts) .
Q. What are the challenges in characterizing degradation pathways of fluorinated phenylammonium derivatives under acidic/basic conditions?
- Methodological Answer : Stability studies require:
- pH-dependent NMR monitoring : To track decomposition products (e.g., fluoride release via ¹⁹F NMR).
- High-resolution MS : To identify transient intermediates.
- Controlled hydrolysis experiments : As seen in perfluorinated sulfonamide research, where C-F bond cleavage is a critical degradation pathway .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for trifluoromethylated aryl compounds?
- Methodological Answer : Variability often arises from differences in reagent quality (e.g., anhydrous conditions for fluorinating agents) or purification techniques. To mitigate:
- Standardize reagent sources (e.g., >95% purity for Tf reagents ).
- Replicate conditions from literature with rigorous exclusion of moisture/oxygen.
- Use internal controls (e.g., known fluorinated standards) to validate analytical methods .
Overcoming Literature Gaps
Q. What strategies are effective for studying underreported properties of fluorinated phenylammonium compounds?
- Methodological Answer : Leverage interdisciplinary approaches:
- Computational modeling : Predict reactivity or spectroscopic signatures using software like Gaussian or ORCA.
- Cross-referencing analogs : Apply data from structurally similar compounds (e.g., 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde) to infer behavior .
- Collaborative validation : Share preliminary findings via preprint platforms to solicit peer feedback before formal publication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
